molecular formula C18H15ClN4O B2997617 N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954306-07-1

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2997617
CAS No.: 954306-07-1
M. Wt: 338.8
InChI Key: PAEDYCKQCFOJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954306-07-1) is a high-purity chemical reagent belonging to the 1,2,3-triazolyl-4-carboxamide class, a scaffold of significant interest in medicinal chemistry and anticancer research . This compound features a 1,2,3-triazole core substituted with a cyclopropyl group at the 5-position, an N-phenyl ring, and a carboxamide linker connected to a 4-chlorophenyl group. Its molecular formula is C18H15ClN4O with a molecular weight of 338.79 g/mol . The 1,2,3-triazole-4-carboxamide motif is a privileged structure in drug discovery, known for its ability to mimic other functional groups and participate in key hydrogen bonding interactions, which can improve binding to biological targets . Compounds containing this structure have demonstrated a range of promising biological activities in preclinical studies, including antitumor, antimicrobial, fungicidal, and antiviral effects . Furthermore, derivatives have been investigated as inhibitors of specific signaling pathways, such as the Wnt/β-catenin pathway . The structural features of this compound, particularly the cyclopropyl group, align with lead-oriented synthesis principles by increasing the fraction of sp3-hybridized carbon atoms, which can influence conformation and physicochemical properties . This product is intended for research purposes only, specifically for use in hit-to-lead optimization, structural biology studies, and the investigation of structure-activity relationships (SAR) for various therapeutic targets. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-13-8-10-14(11-9-13)20-18(24)16-17(12-6-7-12)23(22-21-16)15-4-2-1-3-5-15/h1-5,8-12H,6-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEDYCKQCFOJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the enol-mediated click Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate, leading to the formation of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then subjected to acid amidation with 4-chloroaniline using 1,10-carbonyldiimidazole (CDI) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby modulating cellular activities such as muscle contraction and neurotransmitter release . The compound’s triazole ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 4-chlorophenyl moiety, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives. This class has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. The compound exhibits a unique structural configuration that influences its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O2, with a molecular weight of approximately 368.82 g/mol. Its structure includes:

  • Triazole Ring : Known for low multidrug resistance and high bioavailability.
  • Carboxamide Group : Enhances solubility and biological activity.
  • Chlorophenyl and Cyclopropyl Substituents : These groups may enhance selectivity and potency against specific biological targets.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. The structural features of this compound may facilitate interactions with biological targets involved in cancer progression, such as enzymes or receptors. Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Its effectiveness has been compared to standard antibiotics, demonstrating significant inhibition against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate comparable efficacy to ciprofloxacin and amoxicillin . The broad-spectrum antimicrobial activity is attributed to the triazole moiety's ability to interfere with microbial cell functions.

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown potential in other areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells .
  • Urease Inhibition : It has been identified as a potent urease inhibitor, which is relevant for treating conditions like urinary infections .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of this compound relative to other similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxamideSimilar triazole structure; methoxy groupAnticancer activity
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamideHydroxyethyl substituent; different phenyl groupAnticancer activity
N-(4-nitrophenyl)-5-methyltriazoleNitrophenyl substituent; methyl groupAntimicrobial properties

The distinct combination of substituents in this compound may enhance its selectivity and potency against particular biological targets compared to these related compounds .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized using standard organic reactions involving triazole chemistry. Characterization techniques such as NMR and IR spectroscopy confirmed its structure .
  • Biological Evaluation : In vitro studies demonstrated significant anticancer effects against various cancer cell lines. The compound induced apoptosis in treated cells while exhibiting minimal toxicity towards normal cells .
  • Mechanistic Studies : Further research indicated that the compound's mechanism of action involves modulation of specific signaling pathways associated with cell proliferation and survival .

Q & A

Q. What advanced techniques quantify interactions with biological membranes?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips to measure binding kinetics.
  • Fluorescence Anisotropy : Tag the compound with BODIPY and monitor membrane fluidity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.